7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one
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Overview
Description
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a conjugated system of double bonds and a phenyl group attached to a hepta-2,4,6-trien-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one typically involves the reaction of a pyridine derivative with a phenyl-substituted hepta-trienone. One common method involves the use of oxalyl chloride and pyrrole in the presence of dry triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the desired position, followed by further reactions to achieve the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. Specific molecular targets and pathways would depend on the context of its application, such as inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
Tropone: A structurally related compound with a seven-membered ring and conjugated double bonds.
Pyrazolo[4,3-c]pyridines: Compounds with similar conjugated systems and potential biological activities.
Uniqueness
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one is unique due to its specific arrangement of phenyl and pyridine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90137-53-4 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
7-phenyl-1-pyridin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H15NO/c20-18(17-13-8-9-15-19-17)14-7-2-1-4-10-16-11-5-3-6-12-16/h1-15H |
InChI Key |
QHKCRWCCIUSINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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